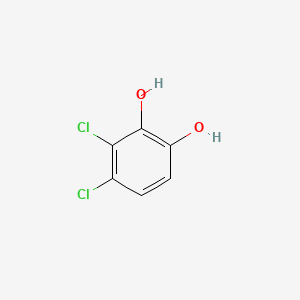

3,4-Dichlorocatechol

説明

Structure

3D Structure

特性

CAS番号 |

3978-67-4 |

|---|---|

分子式 |

C6H4Cl2O2 |

分子量 |

179 g/mol |

IUPAC名 |

3,4-dichlorobenzene-1,2-diol |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |

InChIキー |

HFSXRRTUWAPWSJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1O)O)Cl)Cl |

正規SMILES |

C1=CC(=C(C(=C1O)O)Cl)Cl |

他のCAS番号 |

25167-85-5 3978-67-4 |

同義語 |

3,4-dichloro-1,2-benzenediol 3,4-dichlorocatechol 3,4-dichlorocatechol, dipotassium salt DCBZ |

製品の起源 |

United States |

Biotic and Abiotic Formation Pathways of 3,4 Dichlorocatechol

Biocatalytic Synthesis

The direct synthesis of 3,4-dichlorocatechol from aromatic precursors has been successfully demonstrated using biocatalytic methods. A notable example is the use of a recombinant Escherichia coli strain, JM109 (pDTG602), which is engineered to express both toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD). researchgate.net These are the initial enzymes in the natural degradation pathway of aromatics found in Pseudomonas species. researchgate.net This whole-cell biocatalyst can directly convert 1,2-dichlorobenzene (B45396) into this compound. nih.gov This method provides a more environmentally benign route compared to traditional chemical syntheses, which often require harsh conditions and may produce non-selective, low-yielding results. researchgate.net

Table 2: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Product | Key Enzymes | Reference |

| Pseudomonas putida F1 | 1,2-Dichlorobenzene | This compound | Toluene dioxygenase, Toluene cis-dihydrodiol dehydrogenase | nih.gov |

| Recombinant E. coli JM109 (pDTG602) | 1,2-Dichlorobenzene | This compound | Toluene dioxygenase (TDO), Dihydrocatechol dehydrogenase (DHCD) | researchgate.net |

Derivatization Approaches

Derivatization involves modifying a chemical compound to create new molecules with potentially different properties or functionalities. frontiersin.orgmdpi.com this compound, as a functionalized catechol, can serve as a starting material for further enzymatic or chemo-enzymatic modifications. frontiersin.orgresearchgate.net

One potential derivatization pathway is through enzymatic polymerization. Catechols can undergo peroxidase-catalyzed oxidation, leading to the formation of polycatechols. nih.gov This process could be applied to this compound to produce novel polymers with unique properties. nih.gov

Furthermore, this compound is a known substrate for the enzyme chlorocatechol 1,2-dioxygenase, which catalyzes the cleavage of the aromatic ring. medchemexpress.com This reaction is a critical step in the complete breakdown of the molecule but could also be harnessed in biocatalytic systems to produce novel chemical structures. While the use of enzymes to create derivatives from various phenolic compounds is a growing field, specific research focused on the extensive biocatalytic derivatization of this compound is an area with potential for future development. nih.govmdpi.com

Environmental Occurrence, Distribution, and Fate of 3,4 Dichlorocatechol

Sources and Pathways of Introduction into Environmental Compartments

Industrial Precursors and Byproducts

3,4-Dichlorocatechol is recognized as a byproduct in certain industrial processes. For instance, it is listed as a compound associated with the pulp, paper, and paperboard point source category, indicating its potential release into the environment from these activities ecfr.gov. While not a primary manufactured product in large quantities, its formation can occur during the synthesis of other chemicals. For example, the chlorination of catechol can produce various dichlorocatechol isomers, including this compound ontosight.ai. Dichloroanilines, which are precursors to this compound, are widely used as intermediates in the commercial synthesis of azo dyes, paints, cosmetics, and other industrial chemicals psu.edu. The discharge of industrial waste is a significant point source of water pollution by mono- and dichlorophenols cdc.gov.

Metabolites of Herbicides and Pesticides in Soil

A primary pathway for the introduction of this compound into the environment is through the microbial degradation of various herbicides and pesticides. It is a known bacterial xenobiotic metabolite nih.gov.

Phenylurea herbicides, such as diuron (B1670789) and linuron, are significant precursors. mdpi.comnih.gov These herbicides are widely applied in agriculture to protect crops like cotton, fruits, and cereals mdpi.com. Upon entering the soil and water, they are microbially degraded into metabolites, including 3,4-dichloroaniline (B118046) (3,4-DCA). psu.edunih.govnih.gov Further microbial action on 3,4-DCA can lead to the formation of 4,5-dichlorocatechol (B118185) (an isomer of this compound) through processes like hydroxylation. mdpi.comnih.govumons.ac.beresearchgate.net For example, bacteria such as Acinetobacter soli GFJ2 and Sphingomonas sp. strain Y57 can degrade 3,4-DCA to 4,5-dichlorocatechol. mdpi.comnih.gov Some degradation pathways can also convert 3,4-DCA to this compound directly usgs.gov.

The carbamate (B1207046) herbicide propanil (B472794) also degrades to 3,4-DCA, which can then be further transformed into dichlorocatechols psu.eduresearchgate.net. Similarly, the organochlorine pesticide lindane can be degraded by certain microorganisms, such as the yeast Rhodotorula sp. VITJzN03, through a pathway that involves the formation of intermediates like 3-chlorocatechol (B1204754), a related chlorinated catechol researchgate.netnih.gov. The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), another common herbicide, also involves chlorinated aromatic intermediates mdpi.comcdc.gov.

The following table summarizes herbicides that lead to the formation of this compound or its precursors in the environment.

| Herbicide/Pesticide | Primary Metabolite/Precursor | Resulting Catechol |

| Diuron | 3,4-Dichloroaniline (3,4-DCA) | 4,5-Dichlorocatechol mdpi.comnih.govresearchgate.net |

| Linuron | 3,4-Dichloroaniline (3,4-DCA) | 4,5-Dichlorocatechol nih.govumons.ac.be |

| Propanil | 3,4-Dichloroaniline (3,4-DCA) | 4,5-Dichlorocatechol researchgate.net |

| Swep | 3,4-Dichloroaniline (3,4-DCA) | 4,5-Dichlorocatechol researchgate.net |

| Lindane | Various chlorinated intermediates | 3-Chlorocatechol researchgate.netnih.gov |

| Triclosan | 2,4-Dichlorophenol (B122985) | 4-Chlorocatechol (B124253) acs.org |

Presence and Persistence in Aquatic and Terrestrial Systems

This compound's presence in the environment is directly linked to the persistence of its parent compounds and its own degradation rate. The precursor, 3,4-DCA, is frequently detected in environmental samples, sometimes more often than the parent herbicides themselves psu.edu. It is known to be persistent and can accumulate in soil, sediment, and sludge researchgate.net.

Once formed, this compound is subject to further microbial degradation. Several bacterial strains, including Pseudomonas sp. and Alcaligenes faecalis, have demonstrated the ability to degrade 3,4-DCA and its catechol derivatives. nih.govumons.ac.be The degradation often proceeds via ring cleavage pathways, such as the ortho-cleavage or meta-cleavage pathway, catalyzed by enzymes like catechol 2,3-dioxygenase nih.govumons.ac.bembl.or.kr. For example, Pseudomonas putida can degrade 3,4-DCA to 4,5-dichlorocatechol, which is then transformed through ortho ring cleavage umons.ac.be.

The persistence of chlorinated catechols can be influenced by environmental conditions. In soil, the half-life of herbicides like 2,4-D can range from a few days to several weeks, depending on soil properties and moisture content cdc.gov. However, its metabolites can persist longer researchgate.net. In aquatic systems, the aerobic metabolism half-life of 2,4-D is around 15 days, but it is more persistent under anaerobic conditions (41 to 333 days) cdc.gov. Abiotic degradation processes can also occur; for instance, 3,5-dichlorocatechol (B76880) can react in the presence of iron (III), hydrogen peroxide, and chloride to form short-lived intermediates nih.gov. The persistence of organophosphate pesticides, another source of environmental contaminants, can be on the order of years in soil, partly due to sorption to soil particles which makes them less available for microbial breakdown geoscienceworld.org.

Environmental Partitioning and Transport Mechanisms

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its partitioning behavior between water, soil, and air. The sorption of its main precursor, 3,4-dichloroaniline (3,4-DCA), to soil is a key factor influencing its fate and transport.

Studies have shown that the sorption of 3,4-DCA to soil is primarily correlated with the soil's organic matter content nih.gov. The higher the organic matter, the greater the sorption. Soil pH is another important factor, with lower pH (more acidic conditions) generally leading to increased sorption nih.gov. The presence of dissolved organic carbon in water can also increase the amount of 3,4-DCA adsorbed onto soil nih.gov. This sorption to soil and sediment reduces the concentration of the compound in the water phase, thereby limiting its mobility and potential to leach into groundwater nih.govresearchgate.net. However, because sorption is a reversible process, soil and sediments can also act as long-term reservoirs, slowly releasing the contaminant back into the water researchgate.net.

The mobility of related herbicides like 2,4-D is considered high due to low adsorption to soil surfaces, but this is often counteracted by its relatively rapid degradation cdc.gov. The partitioning of a chemical between different environmental compartments can be estimated using properties like the octanol-water partition coefficient (Kow). For ionizable organic compounds like catechols, this partitioning is pH-dependent ecetoc.org. While volatilization from water surfaces is not expected to be a major fate process for compounds like 2,4-D salts, spray drift can contribute to atmospheric transport cdc.gov.

The table below shows the Freundlich sorption coefficients (Kf) for 3,4-DCA in different soil types, illustrating the influence of soil properties on sorption.

| Soil Type | Organic Matter (%) | pH | Freundlich Sorption Coefficient (Kf) | Reference |

| Sandy Clay Loam | 2.98 | 6.2 | High Sorption | nih.gov |

| Clay | 2.82 | 7.8 | Intermediate Sorption | nih.gov |

| Loam | 1.15 | 5.3 | Intermediate Sorption | nih.gov |

| Calcareous Soil | 0.85 | 8.1 | Low Sorption | nih.gov |

Microbial and Enzymatic Degradation Pathways of 3,4 Dichlorocatechol

Overview of Dichlorocatechol Degradation Mechanisms

Microbial degradation of dichlorocatechols primarily proceeds through two distinct ring-cleavage strategies: intradiol (ortho) and extradiol (meta) pathways. nih.govexpasy.org The specific pathway utilized often depends on the microbial strain and the nature of the substituents on the aromatic ring. asm.org For chlorinated catechols, the ortho-cleavage pathway is generally favored as the meta-cleavage pathway can lead to the formation of reactive, toxic intermediates that inactivate the enzymes involved. asm.orgnih.gov

The intradiol, or modified ortho-cleavage pathway, is the most common and productive route for the mineralization of chlorocatechols. asm.orgasm.org This process is initiated by a specialized group of enzymes known as intradiol dioxygenases, which require a non-heme ferric iron (Fe³⁺) cofactor. expasy.org

Key steps in the pathway include:

Ring Fission: A chlorocatechol 1,2-dioxygenase catalyzes the cleavage of the aromatic ring between the two hydroxyl groups. expasy.org In the case of 3,4-dichlorocatechol, this reaction yields (2Z,4Z)-2,3-dichloromuconate. uniprot.org

Lactonization: The resulting chloromuconate is then converted by a chloromuconate cycloisomerase. asm.org During this step, a chlorine atom can be eliminated. For instance, the degradation of this compound can involve the lactonization of 2,3-dichloromuconic acid, which leads to the release of a chloride ion. asm.org

Further Degradation: Subsequent enzymatic reactions involving a dienelactone hydrolase and a maleylacetate (B1240894) reductase transform the intermediates into compounds like 3-oxoadipate (B1233008), which can enter the tricarboxylic acid (TCA) cycle. asm.org

This pathway has been extensively studied in various bacteria, where it has proven to be an efficient mechanism for detoxifying and assimilating chlorinated aromatic compounds. asm.orgasm.org

The extradiol, or meta-cleavage pathway, involves the cleavage of the C-C bond adjacent to one of the hydroxyl groups on the aromatic ring. nih.gov This reaction is catalyzed by extradiol dioxygenases, which typically contain a non-heme ferrous iron (Fe²⁺) cofactor. nih.gov The cleavage can occur either "proximally" (next to the C-2 hydroxyl group) or "distally" (next to the C-1 hydroxyl group) relative to other substituents. researchgate.net

While effective for many substituted catechols, the extradiol cleavage of chlorocatechols is often problematic. asm.org Proximal cleavage of 3-chlorocatechol (B1204754) can produce reactive acylchlorides that cause suicide inactivation of the catechol 2,3-dioxygenase enzyme. nih.gov However, some specialized extradiol dioxygenases have been identified that can productively degrade chlorocatechols. For example, a 2,3-dihydroxybiphenyl 1,2-dioxygenase from Sphingomonas sp. strain BN6 was found to cleave 3-chlorocatechol via a distal (1,6) cleavage, forming 3-chloro-2-hydroxymuconic semialdehyde. asm.orgnih.gov Similarly, the catechol 2,3-dioxygenase from Pseudomonas putida GJ31 is uniquely adapted to convert 3-chlorocatechol at a high rate, but it is unable to cleave this compound. nih.gov

Specific Microbial Strains and Consortia Involved in this compound Biotransformation

Numerous bacterial strains have been isolated and characterized for their ability to degrade chlorinated aromatic compounds, with this compound often serving as a key metabolic intermediate.

Members of the genus Pseudomonas are well-known for their metabolic versatility and their capacity to degrade a wide range of xenobiotic compounds. Several strains have been identified that utilize this compound as part of their catabolic pathways for chlorinated benzenes.

Pseudomonas sp. strain P51 can grow on 1,2-dichlorobenzene (B45396) and 1,2,4-trichlorobenzene (B33124) as sole carbon and energy sources. asm.org The degradation pathway is encoded by the tcb genes located on the 110 kb plasmid pP51. The upper pathway genes (tcbA and tcbB) convert the chlorobenzenes into this compound. asm.org The lower pathway, encoded by genes tcbC, tcbD, and tcbE, degrades this compound via an ortho-cleavage pathway. The tcbC gene encodes a chlorocatechol 1,2-dioxygenase that preferentially cleaves this compound to form (2Z,4Z)-2,3-dichloromuconate. uniprot.orgasm.org

Pseudomonas sp. strain JS100 was isolated for its ability to grow on 1,2-dichlorobenzene. asm.org This strain converts 1,2-dichlorobenzene to this compound, which is then cleaved by a catechol 1,2-oxygenase to form 2,3-dichloro-cis,cis-muconate. asm.org

Pseudomonas chlororaphis RW71 is capable of mineralizing 1,2,3,4-tetrachlorobenzene (B165215). asm.org Its chlorocatechol 1,2-dioxygenase shows activity towards a broad range of chlorocatechols, including this compound, though the activity for this specific compound is lower than for catechol itself. asm.org

| Strain | Initial Substrate(s) | Key Intermediate | Key Enzymes / Genes | Metabolic Product(s) |

|---|---|---|---|---|

| Pseudomonas sp. P51 | 1,2-Dichlorobenzene, 1,2,4-Trichlorobenzene | This compound | Chlorocatechol 1,2-dioxygenase II (tcbC) | (2Z,4Z)-2,3-Dichloromuconate |

| Pseudomonas sp. JS100 | 1,2-Dichlorobenzene | This compound | Catechol 1,2-oxygenase | 2,3-Dichloro-cis,cis-muconate |

| Pseudomonas chlororaphis RW71 | 1,2,3,4-Tetrachlorobenzene | 3,4,6-Trichlorocatechol, this compound | Chlorocatechol 1,2-dioxygenase | Chlorinated muconic acids |

Strains of Diaphorobacter have been identified that degrade dichloronitrobenzenes, producing dichlorocatechols as intermediates. These pathways showcase recent evolutionary adaptations to xenobiotic compounds, with catabolic genes sometimes distributed between the chromosome and plasmids.

Diaphorobacter sp. strain JS3051 utilizes 2,3-dichloronitrobenzene (B165493) (23DCNB) as its sole source of carbon, nitrogen, and energy. asm.orgnih.gov The initial oxidation is performed by a 2,3-dichloronitrobenzene dioxygenase system (DcbAaAbAcAd), which converts 23DCNB to this compound (34DCC). asm.orgnih.gov The subsequent degradation of 34DCC is catalyzed by enzymes encoded by the dcc gene cluster, which is homologous to the clc operon in Pseudomonas knackmussii B13. The DccA enzyme, a chlorocatechol 1,2-dioxygenase, carries out the ortho-ring cleavage of 34DCC with high efficiency. asm.orgnih.gov

Diaphorobacter sp. strain JS3050 degrades 3,4-dichloronitrobenzene (B32671) (3,4-DCNB). sjtu.edu.cnnih.gov A nitroarene dioxygenase (DcnAaAbAcAd) converts 3,4-DCNB to 4,5-dichlorocatechol (B118185), not this compound. This regiospecificity is crucial as it prevents the formation of potentially toxic intermediates. sjtu.edu.cnnih.gov The resulting 4,5-dichlorocatechol is then cleaved by a plasmid-borne chlorocatechol 1,2-dioxygenase (DcnC) into 3,4-dichloromuconate, which is further metabolized by chromosomally encoded enzymes (DcnDEF) to β-ketoadipic acid. sjtu.edu.cnnih.gov

| Strain | Initial Substrate | Key Dichlorocatechol Intermediate | Key Enzymes / Genes | Ring Cleavage Product |

|---|---|---|---|---|

| Diaphorobacter sp. JS3051 | 2,3-Dichloronitrobenzene (23DCNB) | This compound (34DCC) | 2,3-Dichloronitrobenzene dioxygenase (dcb (B1662941) genes); Chlorocatechol 1,2-dioxygenase (DccA) | Not explicitly stated, but implies dichloromuconate |

| Diaphorobacter sp. JS3050 | 3,4-Dichloronitrobenzene (3,4-DCNB) | 4,5-Dichlorocatechol | Nitroarene dioxygenase (dcnAaAbAcAd); Chlorocatechol 1,2-dioxygenase (DcnC) | 3,4-Dichloromuconate |

Acinetobacter soli strain GFJ2, isolated from herbicide-contaminated soil, can degrade 3,4-dichloroaniline (B118046) (34DCA), a major and toxic metabolite of phenylurea herbicides. mdpi.comnih.gov The degradation pathway in this strain does not produce this compound, but rather its isomer, 4,5-dichlorocatechol.

The conversion of 34DCA to 4,5-dichlorocatechol is orchestrated by a gene cluster containing the genes dcdA, dcdB, and dcdC. mdpi.comnih.gov Heterologous expression and mutant studies confirmed that these genes are essential for the degradation of 34DCA. mdpi.comnih.gov The generated 4,5-dichlorocatechol is subsequently funneled into a catechol/chlorocatechol 1,2-cleavage pathway for complete mineralization. mdpi.com Another study on Acinetobacter baylyi strain GFJ2 also noted the degradation of 3,4-dichloroaniline via 4,5-dichlorocatechol. nih.gov

| Gene | Encoded Enzyme | Function in 3,4-Dichloroaniline Degradation |

|---|---|---|

| dcdA | Dioxygenase | Catalyze the initial degradation of 3,4-dichloroaniline to an intermediate metabolite. |

| dcdB | Flavin reductase | |

| dcdC | Aldehyde dehydrogenase | Involved in the conversion of the intermediate to 4,5-dichlorocatechol. |

Bacillus megaterium and Isomeric Dichloroaniline Degradation

Bacillus megaterium strain IMT21, isolated from soil with a history of exposure to the herbicide diuron (B1670789), demonstrates the ability to mineralize several dichloroaniline (DCA) isomers, including 3,4-DCA, which it can use as a sole source of carbon and energy. psu.eduresearchgate.net Research has shown that this bacterium employs different degradation routes depending on the specific isomer. For 3,4-DCA and 3,5-DCA, the degradation proceeds through the formation of dichloroacetanilide. psu.eduresearchgate.net This pathway is distinct from the one it uses for 2,3-, 2,4-, and 2,5-DCA, which involves previously unreported dichloroaminophenol intermediates. psu.edu The degradation of 3,4-DCA to 3,4-dichloroacetanilide has also been noted in other bacteria, such as some Pseudomonas strains, although often under co-metabolic conditions rather than as a sole carbon source. psu.edu In the case of Bacillus megaterium IMT21, approximately 50% of an initial 0.3 mM concentration of 3,4-DCA was degraded within 15 days. psu.edu

Another related pathway has been identified in Acinetobacter soli GFJ2, which degrades 3,4-dichloroaniline (34DCA) by converting it to 4,5-dichlorocatechol through initial hydroxylation and dehydrogenation reactions, a different route than the acetanilide (B955) pathway observed in B. megaterium. nih.gov

Table 1: Degradation of Dichloroaniline Isomers by Bacillus megaterium IMT21

| Isomer | Degradation Intermediate |

| 3,4-Dichloroaniline (3,4-DCA) | Dichloroacetanilide psu.eduresearchgate.net |

| 3,5-Dichloroaniline (3,5-DCA) | Dichloroacetanilide psu.eduresearchgate.net |

| 2,3-Dichloroaniline (2,3-DCA) | Dichloroaminophenol psu.edu |

| 2,4-Dichloroaniline (2,4-DCA) | Dichloroaminophenol psu.edu |

| 2,5-Dichloroaniline (2,5-DCA) | Dichloroaminophenol psu.edu |

Other Relevant Microorganisms in Dichlorocatechol Degradation

Several other microorganisms are notable for their ability to degrade this compound and related compounds.

Rhodococcus opacus 1CP : This Gram-positive bacterium degrades 2-chlorophenol (B165306) via 3-chlorocatechol as a central intermediate. nih.gov It utilizes a modified ortho-cleavage pathway. nih.gov The enzymes from R. opacus 1CP, particularly chloromuconate cycloisomerase and dienelactone hydrolase, exhibit much higher substrate specificity compared to their counterparts in proteobacteria. asm.org

Pseudomonas sp. strain P51 : This strain degrades 1,2,4-trichlorobenzene, a process that involves this compound as an intermediate. nih.govuniprot.org It possesses a chlorocatechol 1,2-dioxygenase (TcbC) that shows a preference for this compound over other dichlorocatechol isomers. nih.govuniprot.org

Acinetobacter soli GFJ2 : Isolated from herbicide-contaminated soil, this strain can degrade 3,4-dichloroaniline (34DCA). mdpi.com Its degradation pathway involves the conversion of 34DCA to 4,5-dichlorocatechol, which is then likely funneled into a chlorocatechol 1,2-cleavage pathway. mdpi.com

Diaphorobacter sp. strain JS3051 : This bacterium can utilize 2,3-dichloronitrobenzene (23DCNB) as its sole source of carbon, nitrogen, and energy. The degradation pathway is initiated by a dioxygenase that converts 23DCNB into this compound (34DCC). sjtu.edu.cn

Pseudomonas chlororaphis RW71 : This strain can mineralize 1,2,3,4-tetrachlorobenzene, using it as a sole carbon and energy source. asm.org The degradation pathway proceeds through chlorinated catechols, and the chlorocatechol 1,2-dioxygenase from this strain shows activity towards this compound, among others. asm.org

Key Enzymes in this compound Catabolism

The breakdown of this compound is mediated by a series of specialized enzymes that catalyze distinct steps in the catabolic pathway.

Chlorocatechol 1,2-Dioxygenases: Substrate Specificity and Catalytic Mechanisms

Chlorocatechol 1,2-dioxygenases (EC 1.13.11.-) are critical enzymes that initiate the degradation of chlorocatechols by catalyzing the intradiol (or ortho) cleavage of the aromatic ring. nih.govcapes.gov.br These enzymes exhibit significant diversity in their substrate specificity.

For instance, the chlorocatechol 1,2-dioxygenase TcbC from Pseudomonas sp. strain P51 preferentially cleaves this compound. nih.govuniprot.org This is in contrast to the highly homologous CbnA enzyme from Ralstonia eutropha NH9, which favors 3,5-dichlorocatechol (B76880). nih.gov Mutagenesis studies have pinpointed specific amino acid residues that determine this specificity. The residue at position 48 (Valine in TcbC) is critical for differentiating the substrate preference, while Ala-52 in TcbC is important for its high activity towards this compound. nih.gov

The chlorocatechol 1,2-dioxygenase from Alcaligenes denitrificans BRI 6011 also effectively uses this compound as a substrate, along with a range of other chlorinated and methylated catechols. cdnsciencepub.com Similarly, the enzyme from Pseudomonas chlororaphis RW71 demonstrates broad substrate specificity, acting on this compound, though with lower activity compared to 3-chlorocatechol or 3,5-dichlorocatechol. asm.orgmedchemexpress.com In Diaphorobacter sp. strain JS3051, the DccA enzyme, a chlorocatechol 1,2-dioxygenase, catalyzes the ring cleavage of this compound with high affinity. sjtu.edu.cn

The enzyme from Rhodococcus opacus 1CP (4-CCD) is a Fe(III)-containing dioxygenase specialized in the degradation of chlorocatechols. nih.gov Crystallographic studies show that catechols bind to the catalytic iron ion in a bidentate fashion, and the orientation of substituents on the aromatic ring within the active site cavity is a key determinant of specificity. nih.gov

Table 2: Substrate Specificity of Selected Chlorocatechol 1,2-Dioxygenases

| Enzyme (Source Organism) | Preferred Substrate(s) | Key Findings |

| TcbC (Pseudomonas sp. P51) | This compound nih.govuniprot.org | Amino acid at position 48 is critical for specificity. nih.gov |

| CbnA (Ralstonia eutropha NH9) | 3,5-Dichlorocatechol nih.gov | Highly homologous to TcbC but with different substrate preference. nih.gov |

| DccA (Diaphorobacter sp. JS3051) | This compound sjtu.edu.cn | Shows high affinity and catalytic efficiency for 3,4-DCC. sjtu.edu.cn |

| Enzyme from P. chlororaphis RW71 | 3-Chlorocatechol, 3,5-Dichlorocatechol asm.org | Broad spectrum, also active on this compound. asm.orgmedchemexpress.com |

| Enzyme from A. denitrificans BRI 6011 | Chlorinated catechols | Low Kₘ values (<1 μM) for chlorinated catechols. cdnsciencepub.com |

Chloromuconate Cycloisomerases and Dehalogenation Events

Following ring cleavage of a chlorocatechol, the resulting chloro-cis,cis-muconate is acted upon by a chloromuconate cycloisomerase (EC 5.5.1.7). asm.orgpsu.edu This enzymatic step is crucial as it often involves dehalogenation, a key detoxification reaction. psu.edu The enzyme catalyzes the cycloisomerization of the chloromuconate to a dienelactone. asm.org

In many proteobacteria, such as those carrying the pJP4 and pAC27 plasmids, chloromuconate cycloisomerases convert 2-chloro-cis,cis-muconate (B1241311) (the product of 3-chlorocatechol cleavage) into trans-dienelactone. psu.edu This process involves the formation of an unstable intermediate, 5-chloromuconolactone (B1176566), from which chloride is eliminated. psu.edu

However, the pathway can vary. In Rhodococcus opacus 1CP, the degradation of 3-chlorocatechol proceeds through 2-chloro-cis,cis-muconate, which is converted by the chloromuconate cycloisomerase (ClcB2) to 5-chloromuconolactone. asm.org Unlike in proteobacteria, a separate enzyme related to muconolactone (B1205914) isomerases (ClcF) is required to catalyze the dehalogenation of 5-chloromuconolactone to cis-dienelactone. asm.org The chloromuconate cycloisomerase from R. opacus 1CP (Rho-2-CMCI) itself is unable to perform the dehalogenation step, highlighting a key difference between the pathways in Gram-positive and Gram-negative bacteria. nih.govasm.org

Dienelactone Hydrolases and Maleylacetate Reductases

The catabolic pathway continues with the action of dienelactone hydrolases (EC 3.1.1.45) and maleylacetate reductases (EC 1.3.1.32). asm.orgnih.gov Dienelactone hydrolase cleaves the dienelactone product of the cycloisomerase reaction to form maleylacetate. asm.orgpleiades.online This enzyme is a characteristic feature of chlorocatechol degradation pathways. nih.gov

Maleylacetate is then reduced to 3-oxoadipate by maleylacetate reductase, an NADH-dependent reaction. capes.gov.brpleiades.online This step is unique to the chlorocatechol pathway and is necessary to compensate for the different oxidation states of metabolites compared to the standard catechol pathway. nih.gov The resulting 3-oxoadipate is a common intermediate that can enter central metabolic cycles like the TCA cycle. asm.orgpleiades.online Gene clusters encoding these enzymes, such as the tfd modules on plasmid pJP4 and the clc genes in Rhodococcus, often group the genes for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase together, indicating a coordinated functional unit. capes.gov.brnih.gov

Nitroarene Dioxygenases and Initial Dichlorocatechol Formation

In some bacteria, this compound is not the initial pollutant but rather an intermediate formed from the degradation of other xenobiotics, such as dichloronitrobenzenes. sjtu.edu.cnnih.gov Nitroarene dioxygenases are multi-component enzyme systems that catalyze the initial attack on halogenated nitroaromatic compounds. nih.govsjtu.edu.cn

In Diaphorobacter sp. strain JS3051, a Nag-like 2,3-dichloronitrobenzene dioxygenase system (DcbAaAbAcAd) is responsible for converting 2,3-dichloronitrobenzene into this compound (34DCC) and nitrite. sjtu.edu.cn Site-directed mutagenesis has shown that a single amino acid residue (glutamic acid at position 204) in the alpha subunit of the dioxygenase is crucial for this specific substrate activity. sjtu.edu.cn

Similarly, in Diaphorobacter sp. strain JS3050, a different three-component nitroarene dioxygenase (DcnAaAbAcAd) converts 3,4-dichloronitrobenzene (3,4-DCNB) into 4,5-dichlorocatechol, not this compound. nih.govsjtu.edu.cn This highlights the regiospecificity of these initial dioxygenation reactions, which is a critical factor in determining the subsequent metabolic pathway and avoiding the formation of toxic dead-end products. nih.govsjtu.edu.cn

Dioxygenases and Dehydrogenases for Precursor Conversion

The formation of this compound in microbial systems is a critical step in the degradation of various chlorinated aromatic compounds. This conversion is primarily mediated by the sequential action of dioxygenases and dehydrogenases. These enzymes introduce hydroxyl groups onto the aromatic ring of precursor compounds, leading to the formation of a diol intermediate, which is then oxidized to the corresponding catechol.

Prominent precursors that lead to the formation of this compound include 1,2-dichlorobenzene and 1,2,4-trichlorobenzene. In organisms like Pseudomonas sp. strain P51, the upper pathway genes, tcbA and tcbB, encode a dioxygenase system and a dehydrogenase, respectively. This system converts 1,2-dichlorobenzene into this compound. Similarly, it transforms 1,2,4-trichlorobenzene into 3,4,6-trichlorocatechol. Another example is found in Pseudomonas sp. strain JS100, which degrades 1,2-dichlorobenzene by initially converting it to 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene (o-DCB dihydrodiol) via a dioxygenase. This intermediate is subsequently oxidized by an NAD+-dependent dehydrogenase to yield this compound.

In the case of 3,4-dichloroaniline (34DCA), a metabolite of phenylurea herbicides, Acinetobacter soli strain GFJ2 utilizes a gene cluster composed of dcdA, dcdB, and dcdC. These genes encode a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively. sjtu.edu.cn This enzymatic system converts 34DCA into an intermediate that is ultimately transformed into 4,5-dichlorocatechol, a compound closely related to this compound. sjtu.edu.cnasm.org Similarly, the degradation of 2,3-dichloronitrobenzene (23DCNB) by Diaphorobacter sp. strain JS3051 is initiated by a dioxygenase system encoded by the dcb gene cluster, which converts 23DCNB directly to this compound (34DCC).

The table below summarizes key enzymes involved in the conversion of precursors to dichlorinated catechols.

| Precursor Compound | Enzyme System | Key Genes | Organism Example | Product |

| 1,2-Dichlorobenzene | Dioxygenase & Dehydrogenase | tcbA, tcbB | Pseudomonas sp. P51 | This compound |

| 1,2,4-Trichlorobenzene | Dioxygenase & Dehydrogenase | tcbA, tcbB | Pseudomonas sp. P51 | 3,4,6-Trichlorocatechol |

| 1,2-Dichlorobenzene | Dioxygenase & Dehydrogenase | Not specified | Pseudomonas sp. JS100 | This compound |

| 3,4-Dichloroaniline | Dioxygenase, Flavin Reductase, Aldehyde Dehydrogenase | dcdA, dcdB, dcdC | Acinetobacter soli GFJ2 | 4,5-Dichlorocatechol |

| 2,3-Dichloronitrobenzene | Dioxygenase System | dcb cluster | Diaphorobacter sp. JS3051 | This compound |

Metabolic Intermediates and Products of this compound Degradation

Once formed, this compound enters a specialized catabolic route known as the modified ortho-cleavage pathway. This pathway involves a series of enzymatic reactions that break down the aromatic ring and progressively remove the chlorine substituents.

The first committed step in the degradation of this compound is the ortho (or intradiol) cleavage of the aromatic ring. This reaction is catalyzed by a specific type of catechol 1,2-dioxygenase, often referred to as a chlorocatechol 1,2-dioxygenase (Type II or Type III). sjtu.edu.cnmedchemexpress.com These enzymes exhibit a higher affinity for chlorinated catechols compared to their non-chlorinated counterparts.

In Pseudomonas sp. strain P51, the enzyme TcbC, a chlorocatechol 1,2-dioxygenase, cleaves this compound between the two hydroxyl groups. This cleavage incorporates two atoms of oxygen and results in the formation of (2Z,4Z)-2,3-dichloromuconate. uniprot.org Similarly, in Diaphorobacter sp. strain JS3051, the enzyme DccA catalyzes the conversion of this compound (34DCC) into 2,3-dichloromuconate. researchgate.netasm.org The degradation of 1,3-dichlorobenzene (B1664543) in an Alcaligenes sp. proceeds through 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloromuconate. nih.gov

| Substrate | Enzyme | Gene | Organism Example | Product |

| This compound | Chlorocatechol 1,2-dioxygenase | tcbC | Pseudomonas sp. P51 | (2Z,4Z)-2,3-Dichloromuconate |

| This compound | Chlorocatechol 1,2-dioxygenase | dccA | Diaphorobacter sp. JS3051 | 2,3-Dichloromuconate |

| 3,5-Dichlorocatechol | Oxygenase | Not specified | Pseudomonas N.C.I.B. 9340 | αγ-Dichloromuconate |

| 3,5-Dichlorocatechol | Catechol 1,2-dioxygenase | Not specified | Alcaligenes sp. | 2,4-Dichloromuconate |

Following ring fission, the resulting dichloromuconate undergoes cycloisomerization, a reaction catalyzed by a chloromuconate cycloisomerase. This step is crucial as it facilitates the first dechlorination event. The enzyme catalyzes the conversion of the linear muconate into a cyclic lactone structure.

In the pathway for 1,2-dichlorobenzene degradation in Pseudomonas sp. P51, the 2,3-dichloromuconic acid is acted upon by a cycloisomerase II (encoded by tcbD). This enzymatic action leads to the release of one chlorine atom during the lactonization process, forming a chlorodienelactone. Similarly, in the degradation of 2,4-dichlorophenoxyacetate (B1228070) by Pseudomonas N.C.I.B. 9340, a chlorolactonase converts dichloromuconate into γ-carboxymethylene-α-chloro-Δαβ-butenolide. exlibrisgroup.comportlandpress.com

The mechanism of chloride elimination is often tied to the cycloisomerization step. For instance, the cycloisomerization of 3-chloro-cis,cis-muconate (B1234730) can proceed via an enol/enolate intermediate. The subsequent elimination of a chloride ion from this intermediate leads to the formation of cis-dienelactone. asm.org This process avoids the formation of toxic side products like protoanemonin, which can occur with non-specialized muconate cycloisomerases. asm.orgnih.gov The product of dichloromuconate cycloisomerization is often a dienelactone, such as cis-4-carboxymethylene-3-chlorobut-2-en-4-olide, which is then passed to the next enzyme in the pathway. enzyme-database.org

The final stages of the degradation pathway convert the chlorinated intermediates into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. This is achieved through the action of hydrolases and reductases.

The chlorodienelactone formed in the previous step is typically a substrate for a dienelactone hydrolase. In Pseudomonas sp. P51, this enzyme is encoded by the tcbE gene. The hydrolase opens the lactone ring, producing chloromaleylacetic acid. wur.nl In a similar fashion, cell-free extracts of Pseudomonas N.C.I.B. 9340 contain a delactonizing enzyme that converts γ-carboxymethylene-α-chloro-Δαβ-butenolide to α-chloromaleylacetate. exlibrisgroup.comportlandpress.com

The final key enzyme in this sequence is maleylacetate reductase. This enzyme, often encoded by genes like tcbF or clcE, reduces maleylacetate or its chlorinated derivatives. nih.gov For example, the maleylacetate reductase (MacA) from Rhodococcus opacus 1CP can convert 2-chloromaleylacetate (B1243639) with reductive dehalogenation to maleylacetate. nih.gov Maleylacetate is then further converted to β-ketoadipate (also known as 3-oxoadipate). nih.govasm.org β-ketoadipate is a central intermediate of the β-ketoadipate pathway and is subsequently converted by a thiolase into succinyl-CoA and acetyl-CoA, which are staple components of the TCA cycle. researchgate.netnite.go.jp This completes the mineralization of the original chlorinated aromatic compound.

Genetic and Molecular Basis of this compound Degradation

The enzymatic machinery for this compound degradation is encoded by specific sets of genes, often organized into operons or clusters on plasmids or chromosomes. This genetic organization allows for coordinated regulation and expression of the pathway enzymes.

Several key gene clusters responsible for the degradation of chlorinated aromatics via (dichloro)catechols have been identified and characterized in various bacteria.

The tcb gene cluster , found on the pP51 plasmid in Pseudomonas sp. strain P51, is a well-studied example. It is divided into two main parts. The upper-pathway genes, tcbA and tcbB, are responsible for converting chlorobenzenes to chlorocatechols. The lower-pathway genes, organized as tcbC-tcbD-tcbE, encode the enzymes for the degradation of this compound. wur.nl Specifically, tcbC encodes chlorocatechol 1,2-dioxygenase, tcbD encodes chloromuconate cycloisomerase, and tcbE encodes dienelactone hydrolase. A maleylacetate reductase gene, tcbF, is also part of this system. nih.govresearchgate.net

The clc operon , identified in organisms like Pseudomonas knackmussii (formerly P. putida) strain B13, encodes a similar modified ortho-cleavage pathway. The clc genes are responsible for the degradation of 3- and 4-chlorocatechol (B124253). asm.org This cluster typically includes clcA (chlorocatechol 1,2-dioxygenase), clcB (chloromuconate cycloisomerase), and clcD (dienelactone hydrolase). nite.go.jpresearchgate.net

In Diaphorobacter sp., distinct gene clusters are involved. Strain JS3050, which degrades 3,4-dichloronitrobenzene (3,4-DCNB), possesses the dcn gene cluster . A plasmid-borne gene, dcnC, encodes the chlorocatechol 1,2-dioxygenase that acts on 4,5-dichlorocatechol to form 3,4-dichloromuconate. nih.gov The subsequent degradation of this intermediate to β-ketoadipic acid is carried out by enzymes encoded by the chromosomal dcnDEF genes. sjtu.edu.cnnih.gov In Diaphorobacter sp. strain JS3051, which degrades 2,3-dichloronitrobenzene, the initial conversion to this compound is handled by the dcb gene cluster. The subsequent degradation of this compound is mediated by the dcc gene cluster , which is homologous to the clc operon. asm.org

In Acinetobacter soli GFJ2, the dcd operon (dcdA, dcdB, dcdC) is responsible for the initial conversion of 3,4-dichloroaniline to 4,5-dichlorocatechol. sjtu.edu.cn

The table below details the organization and function of these representative gene clusters.

| Gene Cluster/Operon | Encoded Enzymes | Function | Organism Example |

| tcb operon | TcbC (Chlorocatechol 1,2-dioxygenase), TcbD (Cycloisomerase II), TcbE (Hydrolase II) | Degradation of this compound to chloromaleylacetic acid | Pseudomonas sp. P51 |

| clc operon | ClcA (Chlorocatechol 1,2-dioxygenase), ClcB (Chloromuconate cycloisomerase), ClcD (Dienelactone hydrolase) | Degradation of chlorocatechols | Pseudomonas knackmussii B13 |

| dcn genes | DcnC (Chlorocatechol 1,2-dioxygenase), DcnD (Chloromuconate cycloisomerase), DcnE (Dienelactone hydrolase), DcnF (Chloromaleylacetate reductase) | Degradation of 4,5-dichlorocatechol to β-ketoadipic acid | Diaphorobacter sp. JS3050 |

| dcc cluster | DccA (Catechol 1,2-dioxygenase), DccB (Chloromuconate cycloisomerase) | Ring cleavage of this compound and cycloisomerization | Diaphorobacter sp. JS3051 |

| dcd operon | DcdA (Dioxygenase), DcdB (Flavin reductase), DcdC (Aldehyde dehydrogenase) | Conversion of 3,4-dichloroaniline to 4,5-dichlorocatechol | Acinetobacter soli GFJ2 |

| tfd cluster | TfdC (Chlorocatechol 1,2-dioxygenase), TfdD (Chloromuconate cycloisomerase), TfdE (Dienelactone hydrolase), TfdF (Maleylacetate reductase) | Degradation of chlorocatechols from 2,4-D | Cupriavidus necator JMP134 |

Plasmid-Borne vs. Chromosomal Gene Organization

The genetic blueprints for the degradation of chlorocatechols, including this compound, are found on both plasmids and chromosomes in various bacteria. This distribution highlights the adaptability of microorganisms in response to environmental contaminants. asm.orgacademicjournals.orgresearchgate.net

Catabolic plasmids often carry the genes necessary for breaking down complex organic molecules. uq.edu.au For instance, plasmid pJP4 in Ralstonia eutropha JMP134 and plasmid pP51 in Pseudomonas sp. strain P51 harbor gene clusters responsible for the degradation of chlorinated catechols. uq.edu.auasm.org Specifically, the tcbCDEF genes on plasmid pP51 are responsible for the degradation of 3,4,6-trichlorocatechol. asm.org Similarly, the clc gene cluster on plasmid pAC27 in Pseudomonas putida controls the degradation of 3-chlorobenzoate (B1228886) via the ortho-cleavage pathway of chlorinated catechols. mdpi.com

In some cases, the degradation pathway is a mosaic of plasmid and chromosomally encoded genes. Studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that while essential steps are plasmid-encoded, the initial conversion of 3-chlorobenzoate to a chlorocatechol can be specified by chromosomal genes. asm.org More complex scenarios are also observed, such as in Diaphorobacter sp. strain JS3050, which degrades 3,4-dichloronitrobenzene. In this bacterium, the genes for the catabolic pathway are located on both the chromosome and a plasmid, suggesting a recent assembly and ongoing evolution of the pathway. sjtu.edu.cnresearchgate.netresearchgate.net The genes encoding the enzymes for the later steps of dichlorocatechol degradation are found on the chromosome, while the dichlorocatechol dioxygenase and its regulator are located on a plasmid. researchgate.net

The presence of these gene clusters on mobile genetic elements like plasmids and transposons facilitates their transfer between different bacteria, a process known as horizontal gene transfer. This is a key mechanism for the rapid evolution and dissemination of degradation capabilities within microbial communities. academicjournals.orgasm.orgfrontiersin.org For example, the chlorocatechol-catabolic transposon Tn5707, found on plasmid pENH91 in Alcaligenes eutrophus NH9, carries a gene cluster highly similar to one in Pseudomonas sp. strain P51, suggesting the transfer of these gene clusters as a unit. asm.org

Table 1: Location of Gene Clusters for Dichlorocatechol Degradation

| Bacterium | Gene Cluster | Location | Compound Degraded |

|---|---|---|---|

| Pseudomonas sp. strain P51 | tcbCDEF | Plasmid pP51 | 3,4,6-Trichlorocatechol |

| Ralstonia eutropha JMP134 | tfdCDEF | Plasmid pJP4 | 3,5-Dichlorocatechol |

| Pseudomonas putida | clc | Plasmid pAC27 | 3-Chlorocatechol |

| Alcaligenes eutrophus NH9 | cbnR-ABCD | Plasmid pENH91 (on Transposon Tn5707) | 3-Chlorobenzoate |

| Diaphorobacter sp. strain JS3050 | dcn | Chromosome and Plasmid pDCNB | 3,4-Dichloronitrobenzene |

Regulatory Mechanisms of Gene Expression in Response to this compound and its Precursors

The expression of genes involved in the degradation of this compound and other chlorocatechols is tightly controlled by complex regulatory networks. This regulation ensures that the necessary enzymes are produced only when the target compounds are present, preventing wasteful energy expenditure. byjus.comkhanacademy.org

A common feature of these pathways is the presence of regulatory proteins, often belonging to the LysR-type family of transcriptional regulators. nih.govnih.govcaister.com These regulators typically bind to the promoter regions of the catabolic operons and activate transcription in the presence of specific inducer molecules. nih.govnih.gov For the chlorocatechol pathway, the inducers are often the metabolic intermediates of the pathway itself, such as 2-chloro-cis,cis-muconate, which is derived from 3-chlorocatechol. nih.govnih.gov

For example, in Ralstonia eutropha NH9, the CbnR protein, a LysR-type regulator, positively regulates the cbnABCD operon, which is responsible for chlorocatechol degradation. nih.govnih.gov CbnR is activated by both 2-chloro-cis,cis-muconate and cis,cis-muconate, the intermediates from 3-chlorocatechol and catechol degradation, respectively. nih.govnih.gov This is different from the homologous CatR and ClcR regulators in Pseudomonas putida, which are more specific to the intermediates of their respective pathways. nih.govnih.gov The binding of the regulator to the promoter DNA can cause it to bend, and this bending angle can change upon the binding of the inducer molecule, which is thought to be part of the mechanism for transcriptional activation. nih.govnih.gov

In some bacteria, regulators from different but related pathways can exhibit cross-regulation. For instance, the CatR protein, which regulates catechol degradation, can complement a ClcR-deficient P. putida strain to allow growth on 3-chlorobenzoate, indicating it can activate the clcABD promoter. nih.govpnas.org However, the reverse is not always true, as ClcR cannot complement a CatR-deficient strain for growth on benzoate. nih.govpnas.org

Table 2: Regulatory Proteins in Chlorocatechol Degradation

| Regulator | Bacterium | Regulated Operon | Inducer Molecule |

|---|---|---|---|

| CbnR | Ralstonia eutropha NH9 | cbnABCD | 2-chloro-cis,cis-muconate, cis,cis-muconate |

| ClcR | Pseudomonas putida | clcABD | 2-chloro-cis,cis-muconate (presumed) |

| CatR | Pseudomonas putida | catBCA | cis,cis-muconate |

| TcbR | Pseudomonas sp. strain P51 | tcbCDEF | Chlorinated muconates (probable) |

Heterologous Expression Studies of Dichlorocatechol Degrading Enzymes

Heterologous expression, the expression of a gene or gene cluster in a host organism that does not naturally have it, is a powerful tool for studying the function of enzymes involved in this compound degradation. uni-greifswald.debiosc.de These studies allow for the characterization of individual enzymes and entire pathways in a controlled genetic background.

For example, the dcdA and dcdB genes from Acinetobacter soli GFJ2, responsible for the initial steps in 3,4-dichloroaniline degradation, were expressed in Escherichia coli. nih.govnih.gov This confirmed their role in converting 3,4-dichloroaniline to an intermediate that is further processed to 4,5-dichlorocatechol. nih.govnih.gov Similarly, the cnbAaAbAcAd genes from Pseudomonas stutzeri ZWLR2-1 were expressed in E. coli, demonstrating their ability to convert 2-chloronitrobenzene to 3-chlorocatechol. sigmaaldrich.com

The tcb gene cluster from Pseudomonas sp. strain P51, which degrades chlorocatechols, has been successfully transferred into Pseudomonas putida KT2442. asm.org This allowed the recipient strain to grow on 3-chlorobenzoate, demonstrating that the entire pathway can be functionally transferred. asm.org In another study, the cbnA gene, encoding a chlorocatechol 1,2-dioxygenase from Ralstonia eutropha NH9, was expressed in hybrid poplar cells. tandfonline.com The transgenic poplar calli were able to efficiently convert 3-chlorocatechol to 2-chloro-cis,cis-muconate, showcasing the potential for using plants in bioremediation. tandfonline.com

These studies are not only crucial for understanding the biochemical function of these enzymes but also for engineering microorganisms and plants with enhanced degradation capabilities for environmental cleanup. dntb.gov.uaasm.org

Table 3: Examples of Heterologous Expression of Dichlorocatechol Degrading Enzymes

| Gene(s) | Original Organism | Host Organism | Function Demonstrated |

|---|---|---|---|

| dcdA, dcdB | Acinetobacter soli GFJ2 | Escherichia coli | Conversion of 3,4-dichloroaniline to a 4,5-dichlorocatechol precursor |

| cnbAaAbAcAd | Pseudomonas stutzeri ZWLR2-1 | Escherichia coli | Conversion of 2-chloronitrobenzene to 3-chlorocatechol |

| tcb gene cluster | Pseudomonas sp. strain P51 | Pseudomonas putida KT2442 | Growth on 3-chlorobenzoate |

| cbnA | Ralstonia eutropha NH9 | Hybrid Poplar | Conversion of 3-chlorocatechol to 2-chloro-cis,cis-muconate |

| ohbAB | Pseudomonas aeruginosa 142 | Escherichia coli, Pseudomonas putida | Conversion of 2-chlorobenzoate (B514982) to catechol and 2,4-dichlorobenzoate (B1228512) to 4-chlorocatechol |

Evolutionary Aspects of Xenobiotic Degradation Pathways Involving Dichlorocatechols

The microbial pathways for degrading xenobiotic compounds like dichlorocatechols are believed to have evolved relatively recently in geological terms, likely in response to the introduction of these synthetic chemicals into the environment. asm.orgscispace.comnih.govmdpi.com The evolution of these pathways appears to be a "patchwork" assembly of genes recruited from different pre-existing metabolic pathways. sigmaaldrich.comscispace.comnih.gov

There is strong evidence that the gene clusters for chlorocatechol degradation, such as the tcb, clc, and tfd clusters, have evolved from common ancestral genes. asm.orgmdpi.com These clusters show significant homology in their gene sequences and organization, suggesting a shared evolutionary origin. asm.orgmdpi.com For example, the plasmid-borne 3-chlorocatechol degradation genes are thought to have evolved from the chromosomal catechol degradation genes. nih.gov

The assembly of these novel pathways is often facilitated by mobile genetic elements like transposons and insertion sequences. asm.orgasm.orgsigmaaldrich.com These elements can capture and move genes between different locations on the chromosome or between plasmids and the chromosome, bringing together the necessary components for a complete degradation pathway. asm.orgasm.org The presence of insertion sequences flanking the chlorocatechol degradation genes in some bacteria supports this model of evolution. asm.orgsigmaaldrich.com

The evolution of these pathways is an ongoing process. The fact that the genes for a single degradation pathway can be found on both plasmids and the chromosome in the same organism suggests a recent assembly. sjtu.edu.cnresearchgate.net Furthermore, the enzymes in these newly evolved pathways may not be perfectly adapted to their new substrates, sometimes exhibiting lower efficiency or substrate inhibition, which indicates they are still undergoing "fine-tuning". nih.gov The study of these pathways provides valuable insights into how microorganisms adapt to new environmental challenges and evolve new metabolic capabilities. academicjournals.orgresearchgate.netfrontiersin.org

Analytical Methodologies for 3,4 Dichlorocatechol and Its Metabolites in Research

Sample Preparation and Extraction Techniques for Environmental Matrices (Water, Soil, Sediment)

The initial and often most critical step in the analysis of 3,4-Dichlorocatechol from environmental samples is the effective extraction of the analyte from the matrix while minimizing interferences. The choice of extraction technique is highly dependent on the nature of the sample matrix (water, soil, or sediment).

For water samples , which can range from relatively clean groundwater to complex industrial effluents, solid-phase extraction (SPE) is a commonly used technique. pfigueiredo.orgpsu.edu This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the this compound and related compounds. pfigueiredo.org The analytes are then eluted with a small volume of an organic solvent, effectively concentrating the sample and removing water-soluble interferences. psu.edu Different sorbent materials, such as C18-bonded silica (B1680970) or polymeric phases, can be utilized depending on the specific polarity of the target analytes. psu.edu Liquid-liquid extraction (LLE), using a water-immiscible organic solvent, is another established method, though it is often more solvent and labor-intensive than SPE. mdpi.com

Soil and sediment samples present a greater challenge due to their complex and heterogeneous nature. Extraction methods must efficiently desorb the this compound from the solid particles. Techniques such as Soxhlet extraction, sonication, and accelerated solvent extraction (ASE) are employed. lcms.cz ASE, which uses solvents at elevated temperatures and pressures, can significantly reduce extraction times and solvent consumption compared to traditional methods like Soxhlet. lcms.cz The selection of the extraction solvent system is critical for achieving high recovery rates. For instance, various mixtures of solvents like diethyl ether, hexane, acetone, and chloroform (B151607) have been tested to optimize the extraction of chlorinated catechols from soil. pjsir.org Following extraction, a cleanup step is often necessary to remove co-extracted matrix components, such as humic acids, that can interfere with subsequent analysis. researchgate.net This may involve techniques like solid-phase extraction or gel permeation chromatography.

Proper sample handling and preservation are paramount to prevent the degradation or volatilization of this compound. For water samples, this typically involves collection in amber glass bottles to protect from light and storage at low temperatures (e.g., 4°C). psu.edupublications.gc.ca For soil and sediment, samples are often dried, ground to a uniform particle size, and stored in glass containers. pjsir.orgct.gov In some cases, chemical preservation, such as adjusting the pH, may be necessary to maintain the stability of the analytes. publications.gc.ca

Table 1: Common Sample Preparation and Extraction Techniques for this compound

| Matrix | Technique | Description | Key Considerations |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, then eluted with a solvent. pfigueiredo.orgpsu.edu | Sorbent type, pH of sample, elution solvent. psu.edu |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous phase into an immiscible organic solvent. mdpi.com | Solvent choice, pH adjustment, emulsion formation. | |

| Soil/Sediment | Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure for rapid extraction. lcms.cz | Solvent composition, temperature, pressure. lcms.cz |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Time-consuming, large solvent volume. lcms.cz | |

| Sonication | Uses ultrasonic waves to enhance extraction into a solvent. enviro.wiki | Solvent choice, sonication time and power. enviro.wiki |

Chromatographic Separation Methods for this compound and its Transformation Products

Chromatography is the cornerstone of analytical methods for separating this compound from its metabolites and other co-extracted compounds, allowing for their individual identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and its metabolites. cdc.govsjtu.edu.cnresearchgate.net Due to the polar and non-volatile nature of catechols, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. mdpi.comnih.govnih.gov Common derivatizing agents include silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents like acetic anhydride. mdpi.comnih.gov This process not only improves chromatographic performance but can also produce characteristic mass fragments that aid in identification. mdpi.com

In a typical GC-MS analysis, the derivatized extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. sjtu.edu.cn The separated compounds then enter the mass spectrometer, which acts as a highly specific detector, providing both qualitative (mass spectrum) and quantitative (peak area) information. researchgate.net The mass spectrum, a unique fragmentation pattern for each compound, allows for confident identification by comparison to spectral libraries or authentic standards. researchgate.net GC-MS has been successfully applied to identify metabolites of dichlorobenzenes, including dichlorophenols and dichlorocatechols, in various samples. nih.gov

High-performance liquid chromatography (HPLC) offers an alternative to GC, particularly for polar compounds that may be difficult to derivatize or are thermally labile. arlok.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column. arlok.com For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. arlok.commdpi.com

Quantification in HPLC is achieved by measuring the response of a detector, such as a UV-Vis detector, as the separated compounds elute from the column. nih.gov The peak area or height is proportional to the concentration of the analyte in the sample. arlok.com While HPLC with UV detection can be highly effective for quantification, its specificity can be limited in complex matrices. nih.gov However, its ability to analyze compounds without derivatization makes it a valuable tool for the routine analysis of this compound and its more polar metabolites. nih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), often with an electrospray ionization (ESI) source, represents a state-of-the-art analytical approach for the determination of this compound and its transformation products. mdpi.comepa.gov UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution compared to conventional HPLC. mdpi.comnih.gov

The coupling of UHPLC with MS/MS provides exceptional selectivity and sensitivity. nih.gov After separation by UHPLC, the analytes are ionized (typically by ESI) and enter the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific precursor ion for the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, allowing for very low detection limits. waters.com This high degree of specificity is particularly advantageous when analyzing trace levels of contaminants in complex environmental or biological samples. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Derivatization | Strengths | Limitations |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection. cdc.gov | Usually required (e.g., silylation, acetylation). mdpi.comnih.gov | High resolution, excellent for identification via mass spectral libraries. researchgate.net | Requires derivatization for polar analytes, potential for thermal degradation. nih.gov |

| HPLC-UV | Separation of compounds in a liquid mobile phase, with UV absorbance detection. arlok.com | Not typically required. nih.gov | Good for quantification, suitable for polar and non-volatile compounds. nih.gov | Lower specificity in complex matrices compared to MS. nih.gov |

| UHPLC-MS/MS | High-efficiency liquid chromatography separation with highly selective and sensitive tandem mass spectrometric detection. mdpi.comnih.gov | Not required. | High sensitivity, high selectivity (MRM), fast analysis times. nih.govwaters.com | Higher instrument cost and complexity. |

Spectroscopic Techniques for Structural Elucidation of Dichlorocatechol-Derived Metabolites and Intermediates

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of unknown metabolites and intermediates formed during the degradation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. tum.deunl.edu It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov An NMR spectrum provides key information through chemical shifts, coupling constants, and peak intensities, which allows for the determination of the connectivity of atoms and their spatial relationships (stereochemistry). unl.edu

For metabolite identification, one-dimensional (1D) ¹H NMR is often the first step, providing a fingerprint of the molecule. nih.gov However, for complex structures, two-dimensional (2D) NMR experiments are essential. tum.de Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached or more distant carbon atoms, respectively. nih.gov This information allows chemists to piece together the molecular framework of a previously unknown metabolite. unl.edu For example, ¹H NMR has been used to monitor the enzymatic transformation of dichloromethylcatechols, clearly showing the disappearance of substrate peaks and the appearance of product peaks over time. researchgate.net

Mass Spectrometry for Product Identification and Oxidative Transformation Studies

Mass spectrometry (MS), frequently coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a critical tool for identifying and studying the transformation products of this compound. rsc.org This powerful analytical method allows for the determination of the mass-to-charge ratio of ionized molecules, which in turn provides information about their molecular weight and elemental composition.

In the context of oxidative degradation studies, LC-MS is widely used to profile reaction intermediates. rsc.org For instance, in the analysis of degradation pathways of chlorinated compounds, LC-MS in positive electrospray ionization (ESI) mode can reveal primary intermediates such as hydroxylated and N-chlorinated derivatives. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural details, aiding in the definitive identification of metabolites. For example, the degradation of some chlorinated phenols has been shown to produce intermediates like 2,6-dichloro-1,4-benzenediol and 3,5-dichlorocatechol (B76880), which are identified through detailed GC/MS analysis. researchgate.net

GC-MS is another robust technique for analyzing chlorinated catechols and their derivatives. thermofisher.compjsir.org To enhance volatility and improve chromatographic separation, derivatization is often employed. A common method involves derivatization with pentafluorobenzyl bromide. pjsir.org This is followed by a cleanup step, such as water-toluene shaking, before injection into the GC-MS system. pjsir.org The use of selected-ion monitoring (SIM) in GC-MS can eliminate background interference, enabling the detection of low concentrations of chlorophenol residues in complex matrices like urine. nih.gov For comprehensive analysis of chlorophenolic compounds in water, triple quadrupole GC-MS/MS offers high sensitivity and reliability, with the ability to detect compounds at trace and ultra-trace levels. thermofisher.com

Table 1: GC-MS/MS Method Parameters for Chlorophenolic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Gas Chromatograph | Thermo Scientific™ TRACE™ 1610 GC | thermofisher.com |

| Mass Spectrometer | Thermo Scientific™ TSQ™ 9610 with Advanced Electron Ionization (AEI) source | thermofisher.com |

| GC Column | Thermo Scientific™ TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) | thermofisher.com |

| Run Time | 25 minutes | thermofisher.com |

| Method Detection Limit (MDL) | <0.001 µg/L for all investigated compounds | thermofisher.com |

Research on the microbial degradation of chloroaromatics often utilizes mass spectrometry to identify intermediates. For example, studies on the degradation of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71 transiently detected tetrachlorocatechol, suggesting an initial dioxygenase attack. asm.orgresearchgate.net Further analysis identified metabolites like tetrachloromuconic acid and 2,3,5-trichlorodienelactone, confirming the operation of the chlorocatechol pathway. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Redox Transformations

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to investigate the electronic structure and chemical environment of atoms in molecules. berstructuralbioportal.orgmdpi.com It provides detailed information about oxidation states, metal-ligand interactions, and molecular orientation on surfaces. berstructuralbioportal.orguab.cat

In the study of catechol derivatives, NEXAFS has been employed to understand their adsorption and orientation on various substrates. For instance, studies on the adsorption of pyrocatechol (B87986) and dopamine (B1211576) on titanium dioxide (TiO₂) surfaces used NEXAFS in conjunction with X-ray Photoelectron Spectroscopy (XPS) to determine that a bidentate coordination is the preferred adsorption mode. uab.catresearchgate.net Analysis of the NEXAFS spectra can reveal the orientation of the adsorbed molecules. uab.cat

While direct NEXAFS studies specifically on the redox transformations of this compound are not extensively documented in the provided results, the technique's capabilities make it highly suitable for such investigations. berstructuralbioportal.org By tuning the X-ray energy to the absorption edge of a specific element (like chlorine or carbon), NEXAFS can probe changes in the local electronic and geometric structure during redox processes. berstructuralbioportal.orgd-nb.info This can shed light on how the redox state and bonding of the chlorine and carbon atoms in this compound evolve under various chemical or electrochemical conditions. berstructuralbioportal.org The technique is sensitive enough to distinguish between different oxidation states and coordination environments, making it a valuable tool for elucidating the mechanisms of redox transformations. nih.gov

Table 2: Applications of NEXAFS in Studying Related Compounds

| Compound Studied | Substrate/Environment | Key Findings from NEXAFS | Reference |

|---|---|---|---|

| Pyrocatechol | Anatase and Rutile TiO₂ surfaces | Predominantly adsorbs with a bidentate geometry at high coverages. | uab.catresearchgate.net |

| Dopamine | Rutile TiO₂ (110) single-crystal | Adopts an upright orientation with a bidentate coordination. | uab.cat |

| L-ascorbic acid | Thin film | Single-shot NEXAFS successfully identified spectral features near the carbon K-α absorption edge. | mdpi.com |

Monitoring of Chloride Ion Release as an Indicator of Dechlorination

The release of chloride ions (Cl⁻) into a solution serves as a direct and quantifiable indicator of the dechlorination of chlorinated organic compounds like this compound. asm.orgasm.org This analytical approach is fundamental in studies of microbial degradation, chemical oxidation, and other remediation processes.

A common method for measuring chloride ion concentration is through the use of a chloride-sensitive electrode. asm.orgimist.maasm.org This potentiometric method measures the potential difference between a chloride-selective electrode and a reference electrode, which is then correlated to the chloride ion concentration using a calibration curve. imist.ma To ensure accuracy, measurements are typically performed at a constant temperature and total ionic strength, often with the addition of an ionic strength adjustor (ISA) solution. imist.ma

In microbial degradation studies, monitoring chloride release provides stoichiometric information about the extent of mineralization. For example, the complete mineralization of 1,2,3,4-tetrachlorobenzene by Pseudomonas chlororaphis RW71 was confirmed by the stoichiometric release of chloride. asm.org Similarly, the degradation of 2,4-dichlorophenol (B122985) (DCP) by lignin (B12514952) peroxidase was assessed by measuring the amount of chloride ions released, indicating that a percentage of the reacted DCP was fully dechlorinated. psu.edu

The rate of chloride release can also be used to study the kinetics of the dechlorination reaction. By measuring the change in chloride concentration over time, the reaction order and rate constants can be determined. imist.ma For instance, the adsorption of chloride ions onto natural adsorbents has been described using first-order kinetics. imist.ma

Table 3: Methods for Chloride Ion Measurement

| Method | Instrumentation | Principle | Reference |

|---|---|---|---|

| Potentiometry | Chloride-sensitive electrode and reference electrode | Measures potential difference proportional to chloride ion concentration. | asm.orgimist.maasm.org |

| Ion Chromatography | Ion chromatograph with a conductivity detector | Separates chloride ions from other anions followed by detection. | asm.org |

| Spectrophotometry | Spectrophotometer | Measures the absorbance of a colored complex formed with chloride ions (e.g., with ferric ammonium (B1175870) sulfate). | psu.edu |

Ecological and Environmental Impact Studies of 3,4 Dichlorocatechol

Impact on Microbial Community Structure and Function in Contaminated Environments

The introduction of 3,4-Dichlorocatechol into the environment can exert considerable selective pressure on microbial communities, leading to shifts in both their structure and function. As a chlorinated aromatic compound, it can be toxic to a wide range of microorganisms. ontosight.ai However, the presence of such compounds can also lead to the enrichment of specific microbial populations capable of utilizing them as a carbon and energy source. nih.govmdpi.com

Studies on environments contaminated with chloroaromatics have shown that microbial communities often respond by an increase in the abundance of genera known for their degradative capabilities, such as Pseudomonas, Sphingomonas, Cupriavidus, and Diaphorobacter. mdpi.comnih.govresearchgate.net The presence of this compound can induce the expression of specific enzymatic pathways required for its breakdown. For instance, the dcb (B1662941) and dcc gene clusters, which code for dioxygenases and catechol dioxygenases respectively, are crucial for the degradation of dichlorinated aromatics. nih.gov The activity of these enzymes is a key functional response of the microbial community to the presence of the contaminant.

Bioavailability and Mobility in Environmental Systems

The bioavailability and mobility of this compound in the environment are critical factors determining its potential impact and fate. numberanalytics.com As a dihydroxylated and chlorinated benzene (B151609) derivative, its solubility in water is a key parameter. Its high hydrosolubility suggests a potential for significant distribution in aquatic environments. researchgate.net

In soil and sediment, the mobility of this compound is influenced by its tendency to sorb to organic matter and mineral surfaces. numberanalytics.com The presence of hydroxyl and chlorine functional groups affects its adsorption-desorption behavior. Studies on its precursor, 3,4-dichloroaniline (B118046) (3,4-DCA), indicate that it can persist in sediment-water systems, with a tendency to partition to the sediment phase. researchgate.net A significant portion can become non-extractable residues (NER), bound to humic substances, which reduces its immediate bioavailability but creates a long-term reservoir of the contaminant. researchgate.net

The bioavailability of this compound, or the fraction that is available for uptake by organisms, is a key determinant of its biodegradability. numberanalytics.com Factors that influence its bioavailability include its physical state (dissolved vs. sorbed), soil and water chemistry (pH, organic carbon content), and the presence of other pollutants. plos.org

Role in Biogeochemical Cycling of Carbon and Halogens

The microbial degradation of this compound plays a role in the biogeochemical cycling of both carbon and halogens. Microorganisms are central to the regulation of global biogeochemical cycles. libretexts.org

Carbon Cycle: When microorganisms utilize this compound as a carbon source, they break down the aromatic ring structure. nih.govlibretexts.org This process, known as mineralization, ultimately converts the organic carbon in the molecule into carbon dioxide (CO2) through cellular respiration. libretexts.orgacademicjournals.org In this way, the carbon that was sequestered in this synthetic compound is returned to the atmosphere, becoming available for photosynthesis and re-entry into the biological carbon cycle. wikipedia.orgucar.edu The degradation of such xenobiotics represents a human-induced perturbation to the natural carbon cycle. ucar.edu

Halogen Cycle: The initial steps in the biodegradation of this compound involve the removal of chlorine atoms, a process known as dehalogenation. frontiersin.org This enzymatic cleavage of the carbon-halogen bond releases chloride ions (Cl-) into the environment. This process is a key part of the biogeochemical cycling of halogens, transforming the organically bound chlorine into its inorganic, water-soluble form.

Implications for Environmental Remediation and Bioremediation Strategies

The persistence and toxicity of this compound and related compounds have driven the development of various remediation strategies. google.com.ecresearchgate.net Bioremediation, which utilizes biological processes to clean up contaminated sites, is considered an environmentally sustainable and cost-effective approach. mdpi.comkrakensense.com

Engineered Bioremediation Approaches for Dichlorocatechol Contamination

Engineered bioremediation aims to optimize environmental conditions to enhance the metabolic activity of microorganisms capable of degrading contaminants. google.com.ec In situ bioremediation techniques treat contaminants directly in the subsurface with minimal disturbance. krakensense.comrjlbpcs.com Key engineered strategies include:

Biostimulation: This involves the addition of nutrients (like nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of indigenous microorganisms that can degrade this compound. krakensense.comfrtr.gov

Bioaugmentation: This strategy involves the introduction of specific, pre-selected microbial strains or consortia with a high degradation capacity for the target pollutant into the contaminated site. frontiersin.orgkrakensense.com This is particularly useful when the native microbial population lacks the necessary degradative capabilities.

The table below summarizes some engineered in situ bioremediation techniques:

| Technique | Description |

| Bioventing | Supply of air or oxygen to the unsaturated zone to stimulate aerobic degradation. krakensense.com |

| Biosparging | Injection of air or oxygen below the water table to promote degradation in saturated soils and groundwater. krakensense.com |

| Biobarriers | Creation of a permeable barrier containing microorganisms that intercept and degrade contaminants as groundwater flows through. google.com.ec |

Use of Microbial Strains in Degradation of Related Pollutants

A variety of microbial strains have been identified and characterized for their ability to degrade this compound and its precursors. researchgate.net The isolation of such strains is a crucial step in developing effective bioaugmentation strategies. mdpi.com Research has identified several key bacterial genera with the ability to mineralize these compounds.

The following table lists some bacterial genera known to degrade 3,4-dichloroaniline (a precursor to this compound) and related chlorocatechols:

| Bacterial Genus | Degradation Capability | Reference |

| Diaphorobacter | Degrades 2,3-Dichloronitrobenzene (B165493) to this compound. nih.gov | nih.gov |

| Pseudomonas | Degrades 3- and 4-chlorocatechol (B124253). nih.gov | nih.gov |

| Comamonas | Mineralizes 3,4-dichloroaniline. researchgate.net | researchgate.net |

| Alicycliphilus | Mineralizes 3,4-dichloroaniline. researchgate.net | researchgate.net |

| Variovorax | Mineralizes 3,4-dichloroaniline. researchgate.net | researchgate.net |

| Delftia | Degrades linuron, producing 3,4-dichloroaniline. researchgate.net | researchgate.net |

The efficiency of degradation can often be enhanced by using a consortium of different microbial strains that work synergistically to break down the parent compound and its metabolites. researchgate.net